3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that combines a chromen-2-one core with an oxadiazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, 2,4-dimethoxybenzohydrazide can be reacted with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
-
Coupling with Chromen-2-one: : The oxadiazole intermediate is then coupled with a chromen-2-one derivative. This can be achieved through a condensation reaction, often facilitated by a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to ring-opened products or reduced heterocycles.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation or nitration can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced oxadiazole or chromen-2-one derivatives.
Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties, given the known activities of related oxadiazole and chromen-2-one derivatives .
Industry
In materials science, the compound’s photophysical properties could be harnessed for the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. Its stability and functionalizability make it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action for 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates. The chromen-2-one core could intercalate with DNA or interact with proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the chromen-2-one core, potentially altering its biological activity and chemical reactivity.
2H-Chromen-2-one derivatives: These compounds do not have the oxadiazole ring, which may reduce their versatility in chemical reactions and biological interactions.
Other Oxadiazole Derivatives: Compounds like 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-thiol share the oxadiazole ring but differ in other structural aspects, affecting their properties and applications.
Uniqueness
The combination of the chromen-2-one core with the oxadiazole ring and dimethoxyphenyl group in 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one provides a unique scaffold that can be tailored for specific applications in medicinal chemistry, materials science, and organic synthesis. Its multifunctional nature allows for diverse chemical modifications and potential biological activities, setting it apart from simpler analogs.
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-12-7-8-13(16(10-12)24-2)17-20-18(26-21-17)14-9-11-5-3-4-6-15(11)25-19(14)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWUYILGRWYBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.